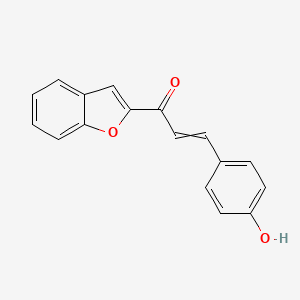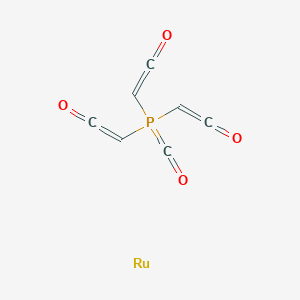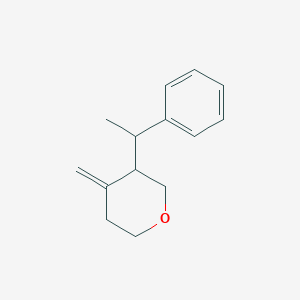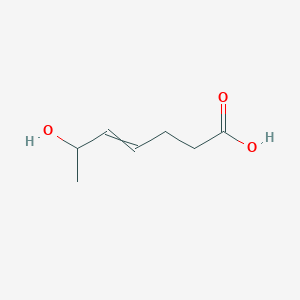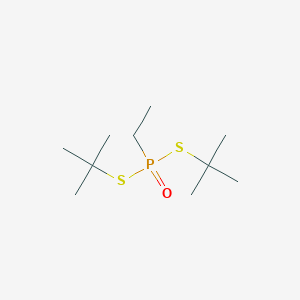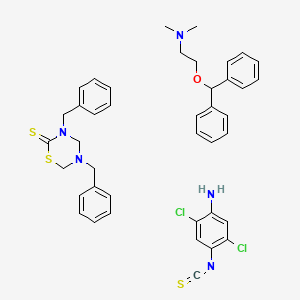
1-Decene, 4-ethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decene, 4-ethyl is an organic compound with the molecular formula C12H24. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is part of the larger family of hydrocarbons and is specifically an unsaturated hydrocarbon due to the double bond in its structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Decene, 4-ethyl can be synthesized through various methods. One common approach involves the oligomerization of ethene and alpha-olefins using chromium-based catalysts. The reaction is typically carried out in a high-pressure reactor with reaction pressures ranging from 1.0 to 5.0 MPa and temperatures between 60 to 160°C .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of Ziegler-Natta catalysts. These catalysts facilitate the polymerization of ethylene, leading to the formation of higher alpha-olefins, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Decene, 4-ethyl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Haloalkanes.
Applications De Recherche Scientifique
1-Decene, 4-ethyl has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the behavior of alkenes in biological systems.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of lubricants, detergents, and plasticizers
Mécanisme D'action
The mechanism of action of 1-Decene, 4-ethyl involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the double bond in this compound reacts with oxidizing agents to form epoxides or diols. In reduction reactions, the double bond is hydrogenated to form alkanes .
Comparaison Avec Des Composés Similaires
1-Decene: Another alkene with a similar structure but without the ethyl group.
4-Methyl-1-decene: Similar structure but with a methyl group instead of an ethyl group.
1-Dodecene: A longer chain alkene with similar properties
Uniqueness: 1-Decene, 4-ethyl is unique due to the presence of the ethyl group at the fourth position, which influences its chemical reactivity and physical properties. This structural variation can lead to differences in boiling points, melting points, and reactivity compared to its similar compounds .
Propriétés
Numéro CAS |
104256-06-6 |
|---|---|
Formule moléculaire |
C12H24 |
Poids moléculaire |
168.32 g/mol |
Nom IUPAC |
4-ethyldec-1-ene |
InChI |
InChI=1S/C12H24/c1-4-7-8-9-11-12(6-3)10-5-2/h5,12H,2,4,6-11H2,1,3H3 |
Clé InChI |
YRVRPNGIWJYHPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide](/img/structure/B14343929.png)
